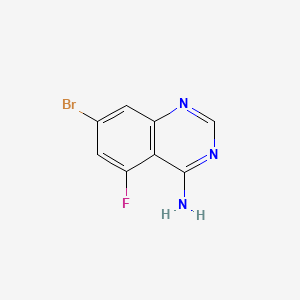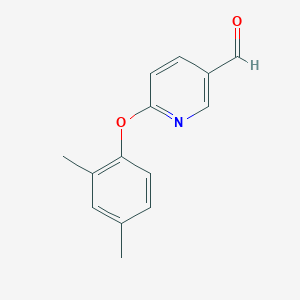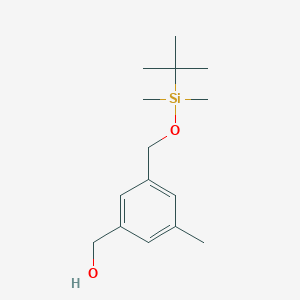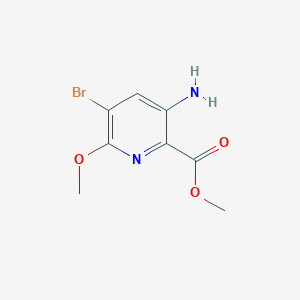
1,2-Ethanediylbissilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediylbissilane is an organosilicon compound with the molecular formula C2H10Si2 It is a derivative of ethane where two hydrogen atoms are replaced by silane groups
准备方法
Synthetic Routes and Reaction Conditions
1,2-Ethanediylbissilane can be synthesized through several methods. One common approach involves the reaction of ethylene with chlorosilanes in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{C2H4} + 2 \text{SiHCl3} \rightarrow \text{C2H10Si2} + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any by-products or impurities.
化学反应分析
Types of Reactions
1,2-Ethanediylbissilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The silane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Halogenated silane derivatives.
科学研究应用
1,2-Ethanediylbissilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
作用机制
The mechanism by which 1,2-Ethanediylbissilane exerts its effects involves interactions with various molecular targets. The silane groups can form bonds with other molecules, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Similar Compounds
1,2-Ethanediylbis(methylsilane): Similar structure but with methyl groups instead of hydrogen atoms.
1,2-Dimethyldisilane: Contains two methyl groups attached to the silicon atoms.
1,2-Dichlorodisilane: Chlorine atoms replace the hydrogen atoms in the silane groups.
Uniqueness
1,2-Ethanediylbissilane is unique due to its specific arrangement of silicon and hydrogen atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
属性
分子式 |
C2H10Si2 |
|---|---|
分子量 |
90.27 g/mol |
IUPAC 名称 |
2-silylethylsilane |
InChI |
InChI=1S/C2H10Si2/c3-1-2-4/h1-2H2,3-4H3 |
InChI 键 |
IVSPVXKJEGPQJP-UHFFFAOYSA-N |
规范 SMILES |
C(C[SiH3])[SiH3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)




![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)



![tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)

![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
